molecular formula C16H13N3O2 B11779266 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11779266
M. Wt: 279.29 g/mol
InChI Key: YRBBGTSSLAMMKT-UHFFFAOYSA-N
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Description

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyanocyclopropyl group, a phenyl ring, and a tetrahydropyridine core

Preparation Methods

The synthesis of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the cyanocyclopropyl group and the subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

    Synthetic Routes: The synthetic route may begin with the preparation of the cyanocyclopropyl intermediate, followed by its coupling with a phenyl derivative. The final step involves the formation of the tetrahydropyridine core through cyclization reactions.

    Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl ring and the tetrahydropyridine core can undergo substitution reactions, where functional groups are replaced with other substituents under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and the tetrahydropyridine core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Cyclopropyl-containing compounds: These compounds share the cyclopropyl group, which imparts unique chemical properties.

    Tetrahydropyridine derivatives: Compounds with a tetrahydropyridine core may exhibit similar biological activities but differ in their overall structure and function.

    Phenyl derivatives: The presence of the phenyl ring allows for comparisons with other phenyl-containing compounds, highlighting differences in reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-[4-(1-cyanocyclopropyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C16H13N3O2/c17-9-13-14(20)5-8-19(15(13)21)12-3-1-11(2-4-12)16(10-18)6-7-16/h1-4,20H,5-8H2

InChI Key

YRBBGTSSLAMMKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=C1O)C#N)C2=CC=C(C=C2)C3(CC3)C#N

Origin of Product

United States

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